molecular formula C21H19N3O4S B11444928 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11444928
M. Wt: 409.5 g/mol
InChI Key: XVDUYOGBHGLPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzothiophene core, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the oxazole ring. The final step usually involves the formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activity. It could serve as a lead compound in the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicinal chemistry, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiophene derivatives, oxazole-containing molecules, and carboxamides. Examples include:

  • Benzothiophene-2-carboxamide
  • 5-Phenyl-1,2-oxazole-3-carboxamide
  • 3,4-Dimethoxyphenyl derivatives

Uniqueness

What sets N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19N3O4S/c1-26-16-8-7-12(9-18(16)27-2)17-10-15(24-28-17)20(25)23-21-14(11-22)13-5-3-4-6-19(13)29-21/h7-10H,3-6H2,1-2H3,(H,23,25)

InChI Key

XVDUYOGBHGLPQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.